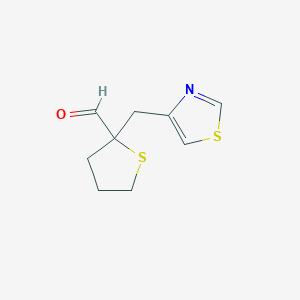
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane moiety. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. Subsequent reactions with thiolane derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiolane derivatives: Compounds such as thiolane-2-carboxylic acid and thiolane-2-thiol are structurally related.
Uniqueness: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of both thiazole and thiolane rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler thiazole or thiolane derivatives .
Propriétés
Formule moléculaire |
C9H11NOS2 |
|---|---|
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
2-(1,3-thiazol-4-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-12-7-10-8/h5-7H,1-4H2 |
Clé InChI |
WBDFNYYKYAYUPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)(CC2=CSC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
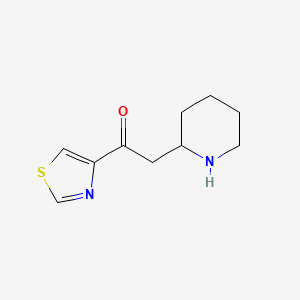
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
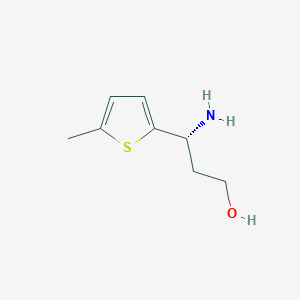
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

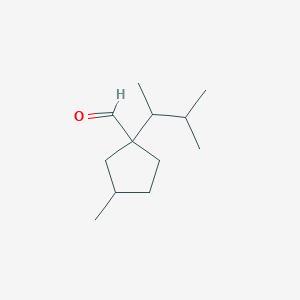
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
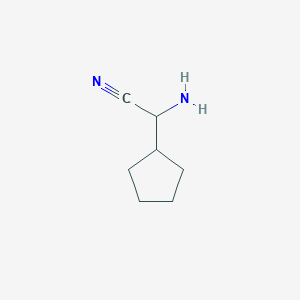
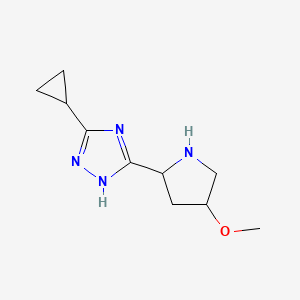

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
